![molecular formula C17H19FN2O3S2 B4675581 N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4675581.png)
N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide
描述
N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide, also known as FMBT, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase PAK4, which plays a crucial role in tumor growth and metastasis.
作用机制
PAK4 is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, migration, invasion, and survival. It is activated by binding to the small GTPase Cdc42 and phosphorylates downstream effectors such as LIMK1 and MEK1/2. N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide binds to the ATP-binding pocket of PAK4 and inhibits its kinase activity, leading to the suppression of downstream signaling pathways and inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent. N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of using N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide in lab experiments is its high selectivity for PAK4, which minimizes off-target effects. N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide has not been extensively studied in clinical trials, and its safety profile is not well-established.
未来方向
There are several future directions for the research on N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective PAK4 inhibitors that can overcome the limitations of N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide. Another direction is the investigation of the combination therapy of N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide with other anti-cancer agents, such as immunotherapy and targeted therapy. Finally, the clinical evaluation of N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide in cancer patients is needed to determine its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide is a promising small molecule inhibitor of PAK4 that has potential applications in cancer therapy and other fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide and its derivatives.
科学研究应用
N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. PAK4 is overexpressed in various types of cancer, including breast, lung, and pancreatic cancer. Inhibition of PAK4 by N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide has been shown to suppress tumor growth and metastasis in preclinical models. N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]-3-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c1-25(22,23)20-15-7-4-6-13(11-15)17(21)19-9-10-24-12-14-5-2-3-8-16(14)18/h2-8,11,20H,9-10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZONCYTUKRJNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NCCSCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-3-[(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



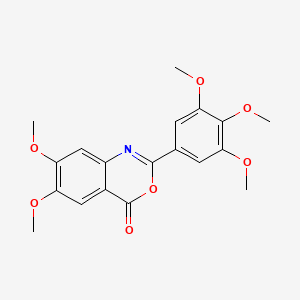
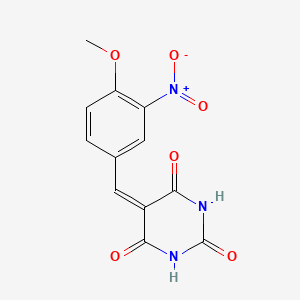
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4675516.png)

![5-[(4-pyridinylmethyl)amino]-1-pentanol hydrochloride](/img/structure/B4675535.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4675542.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4675549.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4675552.png)
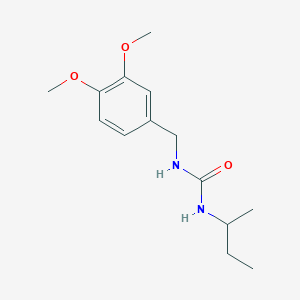
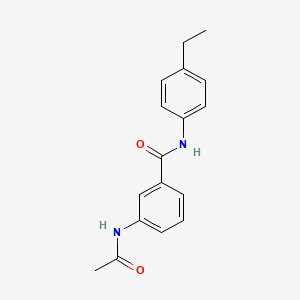
![N-[2-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4675578.png)
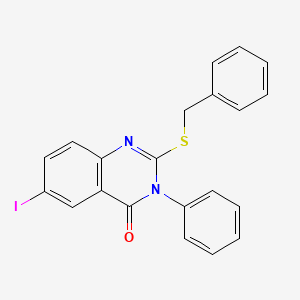
![N-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4675587.png)
![4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4675601.png)